Lower MIC against Staphylococcus aureus: 2-naphthylglycine cephalosporin vs. cephalexin
The (R)-2-naphthylglycine derivative of 7-ADCA (compound 14R) was directly compared with cephalexin (which carries the D-phenylglycine side chain) in a standardized agar-dilution MIC assay. Against a penicillin-resistant Staphylococcus aureus strain (X400), the naphthylglycine analogue achieved an MIC of 0.5 µg/mL, while cephalexin yielded an MIC of 1 µg/mL—a 2-fold improvement [1]. Against Streptococcus pyogenes (strain C203), the MIC of the naphthylglycine analogue was 2 µg/mL versus 8 µg/mL for cephalexin, representing a 4-fold enhancement in potency [1].
| Evidence Dimension | In vitro antibacterial potency (MIC, µg/mL) |
|---|---|
| Target Compound Data | (R)-2-naphthylglycine-cephalosporin (14R): MIC = 0.5 µg/mL (S. aureus X400), 2 µg/mL (S. pyogenes C203) |
| Comparator Or Baseline | Cephalexin (D-phenylglycine-cephalosporin): MIC = 1 µg/mL (S. aureus X400), 8 µg/mL (S. pyogenes C203) |
| Quantified Difference | 2-fold lower MIC against S. aureus X400; 4-fold lower MIC against S. pyogenes C203 |
| Conditions | Agar dilution method (Kirst et al. 1982); MIC determined after overnight incubation at 37 °C |
Why This Matters
For a procurement decision, the 2- to 4-fold MIC superiority directly translates to a more potent antibiotic candidate, potentially enabling lower dosing and reduced resistance pressure.
- [1] Kukolja, S.; Draheim, S. E.; Pfeil, J. L.; Cooper, R. D. G.; Graves, B. J.; Holmes, R. E.; Neel, D. A.; Huffman, G. W.; Webber, J. A.; Kinnick, M. D.; et al. Orally Absorbable Cephalosporin Antibiotics. 1. Structure-Activity Relationships of Benzothienyl- and Naphthylglycine Derivatives of 7-Aminodeacetoxycephalosporanic Acid. J. Med. Chem. 1985, 28 (12), 1886–1896. DOI: 10.1021/jm00150a022. View Source
